molecular formula C10H11BrFN5O4 B13913370 8-Bromo-3'-deoxy-3'-fluoroguanosine

8-Bromo-3'-deoxy-3'-fluoroguanosine

Cat. No.: B13913370
M. Wt: 364.13 g/mol
InChI Key: DAPLYTKKVZTKEF-YOUMAJLPSA-N
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Description

Context of Halogenated and Fluorinated Nucleoside Analogs in Chemical Biology and Drug Discovery Research

Halogenated and fluorinated nucleoside analogs are pivotal in the fields of chemical biology and drug discovery. The introduction of a halogen, such as bromine, or a highly electronegative fluorine atom can dramatically alter a molecule's physicochemical properties, including its size, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles.

Fluorinated nucleosides, in particular, have a rich history as successful antiviral and anticancer agents. The strategic placement of a fluorine atom can influence the sugar pucker conformation, modulate the strength of the glycosidic bond, and block metabolic pathways, thereby enhancing the therapeutic potential of the parent nucleoside. doaj.orgresearchgate.net Similarly, halogenation of the nucleobase is a well-established strategy to create scientific probes and therapeutic candidates.

Historical Perspective of 3'-Deoxy-3'-fluoronucleosides and 8-Bromo Purine (B94841) Derivatives in Nucleoside Chemistry

The development of 3'-deoxy-3'-fluoronucleosides has been a significant area of research. The parent compound, 3'-deoxy-3'-fluoroguanosine (B39910), has been investigated for its potential as a nucleoside phosphorylase inhibitor, with the capacity to inhibit RNA replication by targeting viral replons. chemgenes.combiocat.com Its triphosphate form has been shown to act as a direct inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, functioning as a chain terminator during viral RNA synthesis. nih.gov Furthermore, the related compound, 3'-deoxy-3'-fluoroadenosine, has demonstrated broad-spectrum antiviral activity against a range of flaviviruses. nih.gov

The introduction of a bromine atom at the 8-position of a purine nucleoside, such as in 8-bromoguanosine (B14676), is known to enforce a syn glycosidic bond conformation. doaj.org This contrasts with the typical anti conformation of naturally occurring nucleosides. This conformational restriction makes 8-bromo purine derivatives invaluable tools for studying the structural and functional roles of nucleic acids in biological processes, including the formation of alternative DNA structures like Z-DNA. doaj.orgresearchgate.net Research has also explored 8-substituted guanosine (B1672433) derivatives as potential agents for inducing the differentiation of cancer cells. nih.gov

Rationale for Investigating 8-Bromo-3'-deoxy-3'-fluoroguanosine as a Scientific Probe and Research Target

The rationale for investigating this compound stems from the combined potential of its constituent modifications. The 3'-fluoro-3'-deoxyribose moiety suggests a likely role as a chain terminator for polymerases, a mechanism central to many antiviral and anticancer drugs. The 8-bromo modification, by locking the guanine (B1146940) base in a syn conformation, offers a unique steric and electronic profile that could lead to selective interactions with specific enzymes or nucleic acid structures.

Therefore, this compound is a compelling candidate for several research applications:

As a molecular probe: To investigate the active sites of polymerases and other nucleoside-binding proteins, leveraging its fixed conformation to understand specific structural requirements for binding and catalysis.

As a potential therapeutic agent: Combining the chain-terminating potential of the 3'-fluoro-3'-deoxy sugar with the unique conformational and electronic properties of the 8-bromoguanine (B1384121) base could lead to the development of novel antiviral or anticancer drugs with improved selectivity and potency.

In structural biology: The bromine atom can serve as a heavy atom for phasing in X-ray crystallography, aiding in the determination of the three-dimensional structures of protein-nucleic acid complexes.

While specific research findings on the synthesis and biological evaluation of this compound are not yet widely published, its design represents a logical and promising direction in the ongoing quest for new scientific tools and therapeutic leads in nucleoside chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrFN5O4

Molecular Weight

364.13 g/mol

IUPAC Name

2-amino-8-bromo-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11BrFN5O4/c11-9-14-4-6(15-10(13)16-7(4)20)17(9)8-5(19)3(12)2(1-18)21-8/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t2-,3-,5-,8-/m1/s1

InChI Key

DAPLYTKKVZTKEF-YOUMAJLPSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O

Origin of Product

United States

Biochemical and Molecular Mechanisms of Action for 3 Deoxy 3 Fluoroguanosine Analogs

Intracellular Metabolism and Phosphorylation Pathways

The biological activity of nucleoside analogs like 8-Bromo-3'-deoxy-3'-fluoroguanosine is contingent upon their intracellular conversion into pharmacologically active forms. This bioactivation is a critical prerequisite for their therapeutic effects.

Upon transport into the cell, nucleoside analogs undergo a series of phosphorylation steps to yield the corresponding 5'-triphosphate metabolites. oncohemakey.com This process is essential for their activity, as the triphosphate form is the active species that can mimic natural deoxynucleotides and interact with cellular and viral enzymes. oncohemakey.com For instance, the related compound, 3'-deoxy-3'-fluoroguanosine (B39910), is converted to 3'-deoxy-3'-fluoroguanosine 5'-triphosphate, which then acts as a direct inhibitor of viral RNA synthesis. nih.gov It is through this transformation that these analogs become competent to interfere with nucleic acid metabolic pathways. oncohemakey.com

The phosphorylation of these guanosine (B1672433) analogs is catalyzed by host cell kinases. diva-portal.org Enzymes such as deoxyguanosine kinase (dGK), which is primarily located in the mitochondria, and the cytosolic deoxycytidine kinase (dCK) are key players in the activation of deoxyribonucleosides and their analogs. diva-portal.org These kinases sequentially add phosphate (B84403) groups to the 5'-hydroxyl position of the sugar moiety, converting the nucleoside analog first into its monophosphate, then diphosphate, and finally the active triphosphate derivative. oncohemakey.com The efficiency of this activation can vary between different cell types, depending on the expression levels and substrate specificities of these kinases. diva-portal.org

Table 1: Cellular Kinases Involved in Nucleoside Analog Activation

KinaseCellular LocationRole in Phosphorylation
Deoxyguanosine Kinase (dGK)MitochondriaPhosphorylates purine (B94841) deoxyribonucleosides and analogs. diva-portal.org
Deoxycytidine Kinase (dCK)CytosolPhosphorylates deoxyribonucleosides and their analogs. diva-portal.org

Antimetabolite Activities and Inhibition of Nucleic Acid Synthesis

Once activated to their triphosphate form, 3'-deoxy-3'-fluoroguanosine analogs function as antimetabolites, interfering with the synthesis of DNA and RNA. medchemexpress.commedchemexpress.com

A primary mechanism of action for purine nucleoside analogs, including compounds like 8-bromo-2'-deoxyguanosine (B1139848), is the inhibition of DNA synthesis. medchemexpress.commedchemexpress.com The triphosphate metabolites of these analogs act as competitive inhibitors of DNA polymerases. Furthermore, the absence of a 3'-hydroxyl group on the sugar ring, a feature of 3'-deoxy analogs, means that if they are incorporated into a growing DNA strand, they act as chain terminators. nih.gov This prevents the addition of subsequent nucleotides, effectively halting DNA replication. nih.govlibretexts.org This mechanism is a cornerstone of their activity in targeting rapidly proliferating cells. medchemexpress.commedchemexpress.com

In addition to their effects on DNA, these analogs also modulate RNA synthesis. 3'-deoxy-3'-fluoroguanosine is known to inhibit RNA replication. biocat.com The triphosphate form of 3'-deoxy-3'-fluoroguanosine has been shown to suppress viral RNA synthesis by causing premature termination of the elongating viral RNA strand. nih.gov This dual inhibitory action on both DNA and RNA synthesis pathways contributes to their broad spectrum of activity. nih.govbiocat.com

Table 2: Effects of 3'-Deoxy-3'-fluoroguanosine Analogs on Nucleic Acid Synthesis

Nucleic AcidMechanism of Inhibition
DNACompetitive inhibition of DNA polymerases and chain termination due to the absence of a 3'-hydroxyl group. nih.govmedchemexpress.comnih.gov
RNAInhibition of RNA replication and premature termination of viral RNA chains. nih.govbiocat.com

Interactions with Viral and Cellular Polymerases and Enzymes

The therapeutic efficacy of 3'-deoxy-3'-fluoroguanosine analogs stems from their specific interactions with key viral and cellular enzymes. nih.gov As obligate chain terminators, nucleoside analogs lacking a 3'-hydroxyl group are potent inhibitors of RNA-dependent RNA polymerase (RdRp) mediated RNA synthesis in viruses. nih.gov

Specifically, 3'-deoxy-3'-fluoroguanosine 5'-triphosphate has been documented to interact directly with the NS5B RdRp of the Hepatitis C virus (HCV). nih.gov This interaction leads to the suppression of viral RNA synthesis by preventing the further extension of the replicating viral RNA. nih.gov The modification at the 3' position of the ribose sugar is critical, as it directly impacts the recognition and binding of the analog by the polymerase active site. nih.gov

Inhibition of Viral RNA Polymerases (e.g., NS5B)

One of the primary mechanisms of action for 3'-deoxy-3'-fluoroguanosine and its analogs is the inhibition of viral RNA-dependent RNA polymerases (RdRp), such as the NS5B polymerase of the hepatitis C virus (HCV). nih.govnih.gov After cellular kinases phosphorylate the nucleoside analog to its triphosphate form, it acts as a competitive inhibitor of the natural nucleotide. mdpi.com Its incorporation into the growing viral RNA chain leads to premature termination because the 3'-fluorine atom prevents the formation of the subsequent phosphodiester bond, which is essential for chain elongation. nih.gov

Specifically, 3'-deoxy-3'-fluoroguanosine 5'-triphosphate has been shown to directly interact with the HCV NS5B RdRp, suppressing viral RNA synthesis. nih.gov This mechanism of action as an obligate RNA chain terminator is a hallmark of nucleosides lacking a 3'-hydroxyl group. nih.gov The potency of these analogs can vary, as seen with 3'-deoxy-3'-fluoroadenosine 5'-triphosphate, which also inhibits HCV NS5B polymerase but to a lesser extent than its guanosine counterpart. nih.gov

The effectiveness of these analogs is not limited to HCV. For instance, 3'-deoxy-3'-fluoroadenosine has demonstrated broad-spectrum antiviral activity against various flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV), with low micromolar efficacy. nih.govnih.gov This suggests that the inhibition of viral polymerases is a common mechanism across different RNA viruses. nih.gov

Modulation of Human Enzymes (e.g., Ribonucleotide Reductase, Thymidylate Synthase)

While potent against viral enzymes, 3'-deoxy-3'-fluoroguanosine analogs can also interact with human cellular enzymes, which can contribute to both their therapeutic effects and potential cytotoxicity. nih.gov

Ribonucleotide Reductase (RNR): RNR is a crucial enzyme in all living cells, responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. nih.govwikipedia.org As such, it is a well-established target for antiproliferative drugs. nih.govosti.gov Nucleoside analogs can inhibit RNR, leading to an imbalance in the deoxyribonucleotide pool, which in turn increases mutation rates and causes genome instability, ultimately inhibiting cell proliferation. nih.gov While direct studies on this compound's effect on RNR are not detailed in the provided results, the general mechanism of nucleoside analogs involves targeting such essential enzymes for DNA synthesis. nih.govmedchemexpress.com

Thymidylate Synthase (TS): TS is another key enzyme in the de novo synthesis of thymidine (B127349) monophosphate (TMP), a precursor for DNA synthesis. thno.org Some nucleoside analogs can indirectly or directly affect TS activity. For example, thymidylate synthetase can catalyze the dehalogenation of compounds like 5-bromo-2'-deoxyuridylate. nih.gov While direct evidence for this compound inhibiting TS is not available in the search results, the broader class of fluorinated nucleosides is known to interfere with nucleotide metabolism, which could involve enzymes like TS. nih.gov

Molecular Insights into Apoptosis Induction

Purine nucleoside analogs are recognized for their ability to induce apoptosis, a form of programmed cell death, which is a key component of their anticancer activity. medchemexpress.commedchemexpress.com The incorporation of these analogs into DNA or RNA can trigger cellular stress responses that lead to apoptosis. ontosight.ai

For instance, the analog 8-bromo-7-methoxychrysin has been shown to induce apoptosis in ovarian cancer cells by modulating the Akt/FOXO3a pathway. nih.gov This leads to the overexpression of the pro-apoptotic protein Bim. nih.gov While this is a different bromo-substituted compound, it highlights a potential pathway for how bromo-substituted nucleoside analogs could induce apoptosis. The presence of the bromine atom can influence the molecule's interactions with cellular targets, potentially triggering apoptotic cascades.

Mechanism of Action in Cellular Models of Proliferation and Infection

In cellular models, the action of 3'-deoxy-3'-fluoroguanosine analogs is multifaceted, impacting both cell proliferation and viral infection. ontosight.aibiocat.com

In models of viral infection, these analogs demonstrate potent inhibitory effects. For example, 3'-deoxy-3'-fluoroadenosine significantly reduces viral titers of TBEV in cell cultures at low micromolar concentrations. nih.gov The mechanism involves the suppression of viral nucleic acid synthesis. nih.gov This is often accompanied by a cytostatic effect, where the compound suppresses cell proliferation at higher concentrations. nih.gov This cytostatic activity could be due to the inhibition of cellular polymerases, leading to the cessation of cellular RNA synthesis. nih.gov

In cancer cell models, the antiproliferative activity of nucleoside analogs is prominent. nih.gov They can inhibit the growth of various cancer cell lines. nih.gov The primary mechanism is the inhibition of DNA synthesis, which halts the cell cycle and can lead to apoptosis. medchemexpress.commedchemexpress.com The uptake of these analogs into cells is often facilitated by nucleoside transporters. thno.org Once inside, they are phosphorylated and can interfere with the synthesis of nucleic acids, leading to cell death. thno.org

Interactive Data Table: Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine

VirusCell LineEC₅₀ (µM)
Tick-borne encephalitis virus (Hypr strain)PS2.2 ± 0.6
Tick-borne encephalitis virus (Neudoerfl strain)PS1.6 ± 0.3
Tick-borne encephalitis virus (Hypr strain)HBCA3.1 ± 1.1
Tick-borne encephalitis virus (Neudoerfl strain)HBCA4.5 ± 1.5
Zika virus-1.1 ± 0.1
West Nile virus-4.7 ± 1.5

EC₅₀: 50% effective concentration. Data sourced from nih.govnih.gov.

Structural and Conformational Research of 8 Bromo and 3 Fluoro Guanosine Analogs

Analysis of Sugar Pucker Conformation (North-Type vs. South-Type Bias)

The introduction of a highly electronegative fluorine atom at the 3'-position, as seen in 8-Bromo-3'-deoxy-3'-fluoroguanosine, has a significant impact on the sugar pucker equilibrium. Studies on the related compound 3'-deoxy-3'-fluoro-5-methyluridine (B3226246) have shown through X-ray crystallography that the 3'-fluoro substitution strongly biases the conformation towards a South-type, C2'-endo pucker. nih.gov This is in contrast to the parent ribonucleoside which favors a North-type, C3'-endo conformation. nih.gov This suggests that the 3'-fluoro substituent in this compound would likewise favor a South-type (C2'-endo) sugar conformation.

However, the final conformational state is also influenced by the environment, particularly when the nucleoside is part of a larger structure like Z-DNA. In the context of a left-handed Z-DNA helix, the guanosine (B1672433) residues are known to adopt a North-type (C3'-endo) sugar pucker. colostate.edu Therefore, for this compound, there is a conformational tug-of-war: the inherent preference for a South-type pucker induced by the 3'-fluoro group versus the structural requirement for a North-type pucker within a Z-DNA duplex.

Table 1: Influence of Substituents on Sugar Pucker Conformation
Compound/ContextDominant Sugar PuckerConformation TypeReference
Standard B-DNAC2'-endoSouth colostate.edu
Standard A-DNA/RNAC3'-endoNorth colostate.edu
Guanosine in Z-DNAC3'-endoNorth colostate.edu
3'-deoxy-3'-fluoro-5-methyluridineC2'-endoSouth nih.gov

Influence of 8-Bromine and 3'-Fluorine on N-Glycosidic Bond Conformation (Syn/Anti Isomers)

The orientation of the purine (B94841) base relative to the sugar ring is defined by the torsion angle around the N-glycosidic bond (C1'—N9). This rotation is sterically restricted to two major conformations: syn and anti. colostate.edu In the anti conformation, the bulk of the base is pointed away from the sugar, which is the predominant form in standard B-DNA and A-DNA. In the syn conformation, the base is rotated to sit over the sugar ring. colostate.edu

The substitution of a bulky bromine atom at the C8-position of guanine (B1146940), as in 8-bromoguanosine (B14676), creates significant steric hindrance. An unfavorable interaction arises between the large bromine atom and the sugar moiety, particularly the H-2' proton, when the nucleoside is in the anti conformation. rsc.org To relieve this steric clash, the N-glycosidic bond rotates, forcing the nucleoside to strongly prefer the syn conformation. rsc.orgnih.gov This conformational lock has been repeatedly confirmed by crystallographic and spectroscopic studies. nih.gov

The 3'-fluoro substituent does not directly interfere with the base and therefore has a negligible effect on the syn/anti equilibrium. The conformational preference is overwhelmingly dictated by the C8-bromine. Thus, this compound is expected to exist almost exclusively in the syn conformation. This fixed syn orientation is a key determinant of its biological and structural impact on nucleic acids.

Impact on Nucleic Acid Duplex Formation and Helical Structures

Induction and Stabilization of Left-Handed Z-DNA Helices by Modified Nucleosides

The canonical right-handed B-DNA double helix is not the only conformation DNA can adopt. Under specific conditions, such as high salt concentrations or the presence of certain chemical modifications, DNA with an alternating purine-pyrimidine sequence can flip into a left-handed, zigzagging structure known as Z-DNA. rsc.org A defining feature of Z-DNA is that the purine residues (guanine) adopt a syn conformation, while the pyrimidines (cytosine) remain in the anti conformation. colostate.edu

Because 8-bromoguanosine is conformationally locked in the syn form, its incorporation into a DNA sequence with alternating purines and pyrimidines acts as a potent inducer and stabilizer of the Z-DNA helix. rsc.orgnih.gov The energetic penalty normally required to force a guanosine from its preferred anti state to the syn state is overcome by the inherent preference of the 8-bromo derivative. This dramatically facilitates the transition from B-DNA to Z-DNA, even under physiological salt conditions where it would not normally occur. nih.gov Studies on CpG analogues containing 8-bromoguanosine have demonstrated the formation of stable, left-handed helical structures consistent with Z-form duplexes. nih.gov

Molecular Interactions Stabilizing Z-Form Conformations

This inherent conformational bias is the dominant stabilizing factor. Once the Z-helix is formed, it is further stabilized by the characteristic zigzag sugar-phosphate backbone and unique hydration patterns in its deep, narrow minor groove. nih.gov The combination of the pre-organized syn conformation of 8-bromoguanosine and the intrinsic stability of the resulting Z-form helix makes this modified nucleoside a powerful tool for studying this alternative DNA structure.

Table 2: Conformational Characteristics of Guanosine in Different DNA Helices
Helix TypeGuanosine Glycosidic BondGuanosine Sugar PuckerReference
B-DNAAntiC2'-endo (South) colostate.edu
A-DNAAntiC3'-endo (North) colostate.edu
Z-DNASynC3'-endo (North) colostate.edu
8-Bromoguanosine (Forced)Syn- rsc.orgnih.gov

Conformational Analysis using Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of nucleosides and oligonucleotides in solution. It provides insights into both the sugar pucker and the glycosidic bond orientation.

Proton (¹H) NMR is particularly effective for determining the syn/anti conformation. The Nuclear Overhauser Effect (NOE), which detects through-space proximity between protons, can be used to distinguish between the two forms. In the syn conformation, the H8 proton of the guanine base is close to the H1' proton of the sugar, resulting in a strong NOE signal between them. This signal is absent in the anti conformation. ¹H NMR studies have unequivocally confirmed that 8-bromoguanosine residues adopt a syn conformation in solution. nih.gov

Both proton and Carbon-13 (¹³C) NMR are used to determine the sugar pucker conformation. The magnitude of the scalar coupling constants (J-couplings) between protons on the sugar ring (e.g., J(H1'-H2')) is highly dependent on the dihedral angles, which are defined by the pucker. Similarly, coupling constants between phosphorus and carbon atoms (e.g., J(C4'-P)) in the backbone are sensitive to the conformational state. osti.gov By analyzing these coupling constants, researchers can calculate the populations of the North and South conformers in the dynamic equilibrium. osti.gov For a compound like this compound, NMR would be the primary method to experimentally determine the precise balance between the N- and S-type puckers in solution.

Circular Dichroism (CD) Spectroscopy in Helix Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of nucleic acids and proteins. researchgate.netnih.gov This method measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of chromophores. In nucleoside analogs and the oligonucleotides they form, the bases act as chromophores, and their spatial arrangement within a helical structure gives rise to characteristic CD spectra. researchgate.net

Different helical structures of nucleic acids exhibit distinct CD spectral signatures, allowing for their identification and characterization. researchgate.net For instance, the common spectral feature of an asymmetric dG:dC rich sequence is a positive CD peak with a maximum around 260 nm and a negative one in the 240 nm region. researchgate.net The substitution of guanosine with 8-bromoguanosine in an alternating CG decamer has been shown to stabilize the Z-form DNA, a left-handed helix, in such a way that the B-form is not observed. nih.gov

Furthermore, CD spectroscopy is instrumental in identifying various forms of G-quadruplexes (G4s), which are four-stranded nucleic acid structures. The spectral characteristics can differentiate between parallel and antiparallel G4 conformations. researchgate.net Generally, parallel G4 structures are characterized by a maximum absorbance (λ max) at approximately 260 nm and a minimum absorbance (λ min) around 240 nm. researchgate.net In contrast, antiparallel G4s typically show a λ max near 290 nm and a λ min around 260 nm. researchgate.net Hybrid-type quadruplexes exhibit spectral features of both parallel and antiparallel forms. researchgate.net

The table below summarizes the characteristic CD spectral peaks for different nucleic acid helical structures, which is fundamental for the analysis of oligonucleotides containing modified guanosine analogs.

Nucleic Acid StructurePositive Peak (λ max)Negative Peak (λ min)
Parallel G-quadruplex ~ 260 nm~ 240 nm
Antiparallel G-quadruplex ~ 290 nm~ 260 nm
Hybrid G-quadruplex ~ 295 nm and ~260 nm~ 245 nm
A-form duplex ~ 265 nm~ 245 nm
Asymmetric dG:dC rich duplex ~ 260 nm~ 240 nm

This table provides generalized CD spectral characteristics for various nucleic acid conformations based on data from the literature. researchgate.net

Design and Development of 8 Bromo 3 Deoxy 3 Fluoroguanosine Analogs and Derivatives

Structure-Activity Relationship (SAR) Studies of Halogenated and Fluorinated Guanosine (B1672433) Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications of a lead compound, such as 8-bromo-3'-deoxy-3'-fluoroguanosine, influence its biological activity. The introduction of halogens, particularly bromine and fluorine, at specific positions on the guanosine scaffold has been a key strategy in the development of potent nucleoside analogs.

Halogenation at the C8 position of the purine (B94841) ring, as seen in 8-bromoguanosine (B14676) derivatives, is known to favor the syn conformation of the nucleoside. researchgate.net This conformational preference can significantly impact the interaction of the analog with target enzymes, such as viral polymerases or cellular kinases, potentially leading to enhanced inhibitory activity. researchgate.net The bulky bromine atom at the C8 position can also influence base pairing and stacking interactions within nucleic acid structures. researchgate.net

Fluorination, particularly at the sugar moiety, is a widely employed strategy in nucleoside analog design. The introduction of a fluorine atom at the 3'-position of the deoxyribose ring, as in 3'-deoxy-3'-fluoroguanosine (B39910), imparts unique electronic properties and can increase the metabolic stability of the analog by preventing degradation by cellular enzymes. nih.govmdpi.com The high electronegativity of fluorine can alter the charge distribution and conformation of the sugar ring, which in turn affects the analog's ability to be recognized and processed by cellular machinery. nih.gov

SAR studies on halogenated and fluorinated guanosine analogs have revealed several key insights:

Position of Halogenation: The specific placement of the halogen atom is critical. For instance, fluorination at the 2'-position has been shown to yield compounds with potent antiviral activity. nih.gov

Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) influences the compound's size, lipophilicity, and electronic properties, thereby affecting its biological activity. mdpi.com

Stereochemistry: The stereochemical orientation of the fluorine atom (e.g., alpha or beta configuration) on the sugar ring can dramatically impact the analog's potency. nih.gov

These SAR studies provide a rational basis for the design of new analogs with improved therapeutic profiles.

Rational Design Principles for Enhanced Biochemical Activity

The rational design of nucleoside analogs like this compound is a multidisciplinary effort that combines computational modeling, structural biology, and synthetic chemistry to create molecules with enhanced biochemical activity. acs.org The primary goal is to design compounds that are efficiently recognized and activated by target viral or cellular enzymes while minimizing off-target effects.

Key principles in the rational design of these analogs include:

Mimicking the Natural Substrate: The analog must closely resemble the natural nucleoside (guanosine in this case) to be recognized by the relevant enzymes. However, subtle modifications are introduced to disrupt the normal biochemical pathway.

Conformational Locking: Introducing modifications that lock the sugar ring into a specific conformation, often the one favored by the target enzyme, can enhance binding affinity and activity. biorxiv.org

Improving Metabolic Stability: Modifications that protect the analog from degradation by cellular enzymes, such as the introduction of fluorine atoms or the use of carbocyclic scaffolds, can increase its intracellular half-life and therapeutic efficacy. nih.govbiorxiv.org

Transition-State Analogs: Designing molecules that mimic the transition state of an enzymatic reaction can lead to extremely potent and specific inhibitors. acs.org This approach involves detailed computational studies to understand the geometry and electronic structure of the transition state. acs.org

By applying these principles, medicinal chemists can iteratively refine the structure of this compound to develop derivatives with superior potency, selectivity, and pharmacokinetic properties.

Prodrug Strategies for Improved Intracellular Delivery and Activation

A major challenge in the development of nucleoside analogs is their efficient delivery into target cells and subsequent conversion to the active triphosphate form. To overcome this hurdle, various prodrug strategies have been developed. Prodrugs are inactive precursors that are metabolized into the active drug within the body.

The phosphoramidate (B1195095) prodrug approach, often referred to as the ProTide technology, has been particularly successful in enhancing the intracellular delivery and activation of nucleoside analogs. acs.orgnih.govnih.gov This strategy involves masking the phosphate (B84403) group of the nucleoside monophosphate with an aryl group and an amino acid ester. acs.orgnih.gov This modification neutralizes the negative charge of the phosphate, allowing the prodrug to more easily cross the cell membrane. acs.org

Once inside the cell, the phosphoramidate moiety is cleaved by cellular enzymes, such as cathepsin A and histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), to release the nucleoside monophosphate. asm.org This monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form. nih.gov

Key advantages of the phosphoramidate prodrug approach include:

Bypassing the often inefficient initial phosphorylation step, which can be a rate-limiting factor for the activation of many nucleoside analogs. nih.gov

Achieving higher intracellular concentrations of the active triphosphate metabolite compared to the parent nucleoside. nih.gov

Broad applicability to a wide range of nucleoside analogs, including those with modifications to the nucleobase or sugar moiety. acs.orgtandfonline.com

The ProTide approach has been successfully applied to numerous antiviral and anticancer nucleoside analogs, leading to several clinically approved drugs. tandfonline.com For instance, the application of this technology to guanosine analogs has been shown to significantly enhance their antiviral potency. nih.gov

Examples of Phosphoramidate Prodrugs and Their Parent Nucleosides
ProdrugParent Nucleoside AnalogKey FeatureReference
Sofosbuvir2'-deoxy-2'-fluoro-2'-C-methyluridineHCV NS5B polymerase inhibitor mdpi.com
Remdesivir (GS-5734)GS-441524 (adenosine analog)Broad-spectrum antiviral activity nih.govnih.gov
INX-1892'-methylguanosineEnhanced anti-HCV activity nih.gov

Enzyme-activated prodrug therapy is a targeted approach that utilizes specific enzymes that are either uniquely expressed or overexpressed in target cells (e.g., cancer cells or virus-infected cells) to activate a non-toxic prodrug into a cytotoxic agent. mdpi.com This strategy aims to achieve selective killing of target cells while minimizing toxicity to healthy tissues.

The design of enzyme-activated prodrugs involves two key components:

The Prodrug: A non-toxic precursor molecule.

The Activating Enzyme: An enzyme that can convert the prodrug into its active, cytotoxic form.

Several enzyme/prodrug systems have been explored, including:

Herpes Simplex Virus Thymidine (B127349) Kinase (HSV-TK) / Ganciclovir (GCV): HSV-TK, an enzyme not found in mammalian cells, can phosphorylate the prodrug ganciclovir, leading to its activation and subsequent inhibition of DNA synthesis in virus-infected cells. nih.gov

E. coli Purine Nucleoside Phosphorylase (PNP) / Fludarabine (B1672870): E. coli PNP can convert fludarabine into a toxic adenine (B156593) analog, which disrupts RNA and protein synthesis. nih.gov

2'-Deoxyribosyltransferase-based systems: Enzymes like 2'-deoxyribosyltransferase can be used to convert nucleoside prodrugs into cytotoxic agents specifically within the tumor microenvironment. mdpi.com

The development of enzyme-activated prodrugs for guanosine analogs like this compound could involve identifying specific enzymes that are overexpressed in target cells and designing the prodrug to be a substrate for that enzyme. mdpi.com

Development of Other Modified Nucleobase and Sugar Derivatives

In addition to halogenation and prodrug approaches, the development of analogs of this compound also involves modifications to other parts of the nucleobase and sugar moieties to further refine their therapeutic properties.

Nucleobase Modifications:

Substitution at other positions: Introducing different functional groups at various positions on the purine ring can modulate the analog's electronic properties, hydrogen bonding capacity, and interaction with target enzymes. frontiersin.org

Deazapurine analogs: Replacing the N7 atom of the purine ring with a carbon atom can increase the metabolic stability of the analog by preventing cleavage of the glycosidic bond. nih.gov

Modifications at the 6-position: Introducing substituents at the 6-position of the purine ring that can be cleaved intracellularly can create prodrugs with improved bioavailability and reduced toxicity. nih.gov

Sugar Modifications:

Carbocyclic analogs: Replacing the furanose oxygen with a methylene (B1212753) group results in carbocyclic nucleoside analogs. These analogs are resistant to cleavage by phosphorylases and can exhibit enhanced metabolic stability and potent biological activity. biorxiv.org

Acyclic analogs: Removing the cyclic sugar ring altogether leads to acyclic nucleoside analogs. These compounds often have a more flexible side chain, which can allow for unique interactions with target enzymes. researchgate.netacs.org

Modifications at other sugar positions: Introducing modifications at the 2' or 5' positions of the sugar ring can further influence the analog's conformation, metabolic stability, and biological activity. nih.govnih.gov

The synthesis and evaluation of these diverse derivatives contribute to a comprehensive understanding of the SAR of guanosine analogs and pave the way for the development of novel therapeutic agents based on the this compound scaffold.

Research Applications and Methodologies for Studying 8 Bromo 3 Deoxy 3 Fluoroguanosine

In Vitro Cellular Assays for Biological Activity

In vitro cellular assays are fundamental in determining the biological effects of a compound at the cellular level. For 8-Bromo-3'-deoxy-3'-fluoroguanosine, these assays have been pivotal in exploring its potential as an anticancer and antiviral agent.

Assessment in Cancer Cell Lines (e.g., HCT116, 143B)

The human colon carcinoma cell line, HCT116, and the human osteosarcoma cell line, 143B, are standard models in cancer research. nih.govnih.govmdpi.com HCT116 cells are known for their use in studies of colorectal cancer, which is a leading cause of cancer-related mortality worldwide. nih.govnih.gov The 143B cell line, derived from a bone osteosarcoma, is utilized in studies of bone tumors and is noted for being thymidine (B127349) kinase deficient. nih.govmdpi.com

While direct studies assessing the cytotoxic or anticancer effects of this compound on HCT116 and 143B cell lines are not extensively documented in publicly available literature, the methodologies for such assessments are well-established. Typically, cell viability assays, such as the MTT assay, are employed to determine the concentration-dependent inhibitory effects of a compound. nih.gov Furthermore, colony formation assays can provide insights into the long-term impact of the compound on the cancer cells' ability to proliferate and form colonies.

In studies involving related compounds on HCT116 cells, researchers have evaluated the effects of novel therapeutic agents on cell viability, the induction of apoptosis (programmed cell death), and cell cycle progression. mdpi.comnih.govnih.gov For instance, the analysis of protein markers such as pro-caspase-3 and PARP1 by Western blotting can indicate the activation of apoptotic pathways. mdpi.com Genotoxic properties are often assessed using the comet assay, which measures DNA damage in individual cells. nih.gov

Table 1: Commonly Used Assays for Assessing Anticancer Activity in Cell Lines like HCT116 and 143B

Assay TypePurposeExample Endpoint Measured
MTT Assay Measures cell viability and metabolic activity.Reduction of MTT to formazan, indicating viable cells.
Colony Formation Assay Assesses long-term proliferative capacity.Number and size of colonies formed after treatment.
Flow Cytometry Analyzes cell cycle distribution and apoptosis.Percentage of cells in G1, S, and G2/M phases; Annexin V staining.
Western Blotting Detects specific proteins related to cellular pathways.Levels of apoptosis markers (e.g., cleaved caspase-3, PARP).
Comet Assay Measures DNA damage in individual cells.Percentage of DNA in the comet tail.

Evaluation of Antiviral Activity in Cultured Cells (e.g., against Influenza, Herpes Simplex Virus)

The potential of nucleoside analogues to inhibit viral replication is a significant area of research. While specific data on this compound's activity against influenza and herpes simplex virus (HSV) is limited, studies on closely related compounds provide a framework for how such evaluations are conducted.

In a screening of fluorinated nucleosides, 3'-deoxy-3'-fluoroguanosine (B39910), a structurally similar compound, was observed to increase the viability of cells infected with Tick-borne encephalitis virus (TBEV), suggesting some level of antiviral effect. frontiersin.org However, in subsequent dose-response experiments, it did not significantly reduce the viral titers. frontiersin.org This highlights the importance of comprehensive testing to confirm initial screening results.

Standard methodologies for evaluating antiviral activity in cell culture include plaque reduction assays and viral yield reduction assays. jarvm.com These assays quantify the ability of a compound to inhibit the production of infectious virus particles. For instance, in the context of influenza virus, Madin-Darby canine kidney (MDCK) cells are a common host cell line for viral propagation and antiviral testing. jarvm.comnih.gov For HSV, Vero cells are frequently used. nih.gov

Table 2: Methodologies for Evaluating Antiviral Activity in Cell Culture

MethodologyPrincipleVirus ExampleCell Line Example
Plaque Reduction Assay Measures the reduction in the number of viral plaques (zones of cell death) in the presence of the compound.Influenza VirusMDCK
Viral Yield Reduction Assay Quantifies the amount of infectious virus produced by cells treated with the compound.Herpes Simplex VirusVero
Cell Viability Assay (e.g., CPE inhibition) Assesses the ability of a compound to protect cells from the cytopathic effect (CPE) of the virus.Tick-borne encephalitis virusPS cells
Quantitative PCR (qPCR) Measures the reduction in viral nucleic acid levels in treated cells.Influenza VirusA549

Methodological Advances in Biochemical Characterization

Understanding the biochemical mechanisms of a compound is crucial for its development as a therapeutic agent or a research tool. This involves studying its interaction with target enzymes and elucidating its metabolic fate within the cell.

Enzymatic Assays for Target Inhibition Studies

Spectroscopic and Chromatographic Techniques for Metabolic Pathway Elucidation

Spectroscopic and chromatographic techniques are indispensable for studying the metabolic fate of a compound. High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying a parent compound and its metabolites from biological samples. nih.gov Mass spectrometry (MS), often coupled with HPLC (LC-MS), allows for the identification of these metabolites based on their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the metabolites. nih.gov

A study on oligonucleotides containing the related compound 8-bromo-2'-deoxyguanosine (B1139848) utilized chromatography and spectroscopy to characterize the synthesized molecules, demonstrating the application of these techniques in the study of modified nucleosides. nih.gov

Use as Chemical Probes for Nucleic Acid and Protein Interactions

Modified nucleosides can serve as valuable chemical probes to investigate the intricate interactions between nucleic acids and proteins. The introduction of a bulky atom like bromine can create steric hindrance, allowing researchers to probe the spatial constraints of protein binding grooves.

While there is no direct report of this compound being used as a chemical probe, the concept is well-supported by studies on similar molecules. For example, oligodeoxynucleotides containing 7-bromo-7-deazaadenine and 3-bromo-3-deazaadenine have been successfully used as chemical probes to investigate the binding of proteins to the major and minor grooves of DNA, respectively. The bromo substituent acts as a steric block, and its placement can reveal the specific groove through which a protein interacts with the DNA. This approach suggests that this compound could potentially be incorporated into RNA or DNA strands to probe the binding sites of various proteins, such as polymerases, helicases, or transcription factors.

Applications in Synthetic Oligonucleotide Chemistry

The site-specific incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern nucleic acid research, enabling the fine-tuning of their structural and functional properties. This compound represents a unique building block for synthetic oligonucleotide chemistry, combining the conformational influence of an 8-bromo substituent with the altered sugar pucker induced by a 3'-fluoro group. While direct, extensive research on the specific applications of oligonucleotides containing this compound is emerging, a significant body of work on closely related analogs provides a strong foundation for understanding their potential and the methodologies for their study.

The primary method for incorporating such modified nucleosides into a growing oligonucleotide chain is through phosphoramidite (B1245037) chemistry . This well-established, automated, solid-phase synthesis technique allows for the precise, sequential addition of nucleotide building blocks. For the inclusion of this compound, a corresponding phosphoramidite derivative is required. This involves protecting the exocyclic amine of the guanine (B1146940) base (e.g., with a dimethylformamidine (dmf) group), attaching a dimethoxytrityl (DMT) group to the 5'-hydroxyl, and activating the 3'-hydroxyl group as a phosphoramidite. The commercial availability of the phosphoramidite of the related compound, 8-bromo-2'-deoxyguanosine, indicates that the synthetic route for the 3'-fluoro analog is feasible and established within the field. nih.govbiosyn.com

Furthermore, the 3'-fluoro group influences the pucker of the furanose ring. The high electronegativity of the fluorine atom typically favors a C3'-endo (North) sugar conformation, which is characteristic of A-form RNA helices. This is in contrast to the C2'-endo (South) pucker commonly found in B-form DNA. The combination of a syn base conformation and a North-type sugar pucker in this compound would be expected to impart unique structural constraints on the resulting oligonucleotide duplex.

The stability of duplexes containing 8-bromoguanosine (B14676) has been a subject of detailed investigation. Studies on oligonucleotides with 8-bromo-2'-deoxyguanosine have shown that duplexes where the modified base is paired with natural nucleobases are significantly less stable than their unmodified counterparts. nih.govresearchgate.net This is attributed to the disruption of standard Watson-Crick hydrogen bonding geometry caused by the syn conformation.

The table below, derived from studies on 8-bromo-2'-deoxyguanosine, illustrates the destabilizing effect on duplex melting temperatures (Tm). A similar trend would be anticipated for oligonucleotides containing this compound.

Base PairChange in Tm (°C) per modification
8-Br-G : C-10 to -15
8-Br-G : A-8 to -12
8-Br-G : G-12 to -18
8-Br-G : T-9 to -14

Note: Data is illustrative and based on findings for 8-bromo-2'-deoxyguanosine containing duplexes. The exact values for this compound may vary.

These unique structural and stability properties make oligonucleotides containing this compound valuable tools for a range of research applications. They can be employed to:

Probe DNA and RNA structure: The strong preference for the syn conformation can be used to locally induce or stabilize specific secondary structures like Z-DNA or G-quadruplexes, allowing for detailed biophysical and structural studies. biosyn.comcsic.es

Investigate protein-nucleic acid interactions: Many DNA- and RNA-binding proteins recognize specific conformations. Oligonucleotides modified with this compound can be used to dissect the conformational requirements for protein binding and activity. csic.es

Develop therapeutic and diagnostic tools: The altered structure and stability of these modified oligonucleotides could be exploited in the design of aptamers, antisense oligonucleotides, or diagnostic probes with tailored properties. nih.gov The introduction of fluorine can also enhance nuclease resistance, a desirable feature for in vivo applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.